3-Nitro-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide
Overview
Description
3-Nitro-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide is a complex organic compound that features a nitro group, a thiophene ring, and an imidazo[1,2-a]pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound may involve solvent- and catalyst-free synthesis under microwave irradiation, which is an eco-friendly and efficient method . This approach reduces the use of hazardous solvents and catalysts, making the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The thiophene ring and imidazo[1,2-a]pyridine moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.
Scientific Research Applications
3-Nitro-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the treatment of cancer and cardiovascular diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Nitro-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, inhibiting their activity and leading to the desired therapeutic effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar biological activities.
Thiophene derivatives: Compounds containing the thiophene ring also show a range of biological activities.
Benzamide derivatives: These compounds are known for their diverse pharmacological properties.
Uniqueness
3-Nitro-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide is unique due to its combination of the nitro group, thiophene ring, and imidazo[1,2-a]pyridine moiety
Properties
IUPAC Name |
3-nitro-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O3S/c23-18(12-5-3-6-13(11-12)22(24)25)20-17-16(14-7-4-10-26-14)19-15-8-1-2-9-21(15)17/h1-11H,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONVDGPZLXXUSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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